molecular formula C19H23BrN2O2 B3440905 1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3440905
M. Wt: 391.3 g/mol
InChI Key: WXTXCVLRUDHJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that belongs to the piperazine class of molecules. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, it has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. In pharmacology, it has been shown to have potential as a drug for the treatment of obesity and metabolic disorders.

Mechanism of Action

The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1B receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By blocking this receptor, 1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine may modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in certain brain regions. It has also been shown to decrease the levels of stress hormones, such as corticosterone, in the blood. These effects may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, there are also limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, and its effects may vary depending on the animal model and experimental conditions used.

Future Directions

There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of obesity and metabolic disorders. It has been shown to have effects on appetite and metabolism in animal models, and further research may elucidate its potential as a therapeutic agent in this field. Another area of interest is its potential use in the treatment of schizophrenia and other psychotic disorders. It has been shown to have antipsychotic effects in animal models, and further research may explore its potential as a new class of antipsychotic drugs. Finally, further research may be needed to fully elucidate its mechanism of action and effects on various physiological processes, providing a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 1-(5-bromo-2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research may elucidate its potential as a therapeutic agent in various fields, providing new insights into its mechanism of action and effects on various physiological processes.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-23-18-6-4-17(5-7-18)22-11-9-21(10-12-22)14-15-13-16(20)3-8-19(15)24-2/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXCVLRUDHJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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